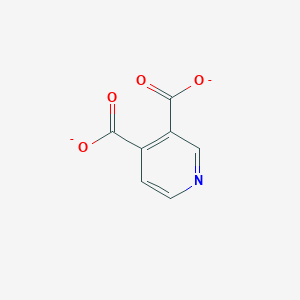

Cinchomeronate(2-)

Description

Cinchomeronate(2−) (C9H5NO4<sup>2−</sup>) is a dianionic organic compound derived from cinchomeronic acid (pyridine-2,5-dicarboxylic acid) through deprotonation of its two carboxylic acid groups. It is a bicyclic aromatic system with two carboxylate groups at the 2- and 5-positions of the pyridine ring. This structural arrangement confers unique chemical properties, such as strong chelation capabilities with transition metals and pH-dependent solubility .

Properties

IUPAC Name |

pyridine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYSADWCWFFZKR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3NO4-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Cinchomeronate(2−) shares structural similarities with other dianionic carboxylates, such as oxalate(2−) (C2O4<sup>2−</sup>) and phthalate(2−) (C8H4O4<sup>2−</sup>). Key differences arise from the presence of the pyridine ring in cinchomeronate(2−), which introduces nitrogen-based Lewis basicity and enhanced aromatic stability compared to purely aliphatic or benzene-based systems.

Table 1: Comparative Properties of Cinchomeronate(2−) and Analogues

Metal Coordination Behavior

Cinchomeronate(2−) exhibits stronger metal-binding affinity than oxalate(2−) due to the additional lone pair on the pyridine nitrogen. This property is critical in industrial applications such as catalysis or wastewater treatment .

Stability and Reactivity

The pyridine ring in cinchomeronate(2−) enhances thermal and oxidative stability compared to aliphatic carboxylates like oxalate(2−). However, its reactivity toward electrophiles is reduced relative to phthalate(2−), as the electron-withdrawing pyridine ring deactivates the aromatic system. This makes cinchomeronate(2−) less prone to sulfonation or nitration reactions compared to phthalate derivatives .

Analytical Differentiation

Analytical methods such as infrared spectroscopy (IR) and X-ray diffraction (XRD) can distinguish cinchomeronate(2−) from analogues. For instance:

- IR Spectra : The presence of pyridine ring vibrations (~1600 cm<sup>−1</sup>) and asymmetric carboxylate stretching (~1550 cm<sup>−1</sup>) provides a unique fingerprint .

- XRD Patterns : Metal-cinchomeronate complexes exhibit distinct crystal lattices due to the planar pyridine system, unlike the tetrahedral coordination common in oxalate-metal complexes .

Research Findings and Industrial Relevance

Catalysis : Pyridine-based carboxylates are used in asymmetric catalysis, leveraging their chiral centers and metal-binding sites .

Environmental Chemistry : Oxalate-type ligands are employed in heavy-metal sequestration (e.g., cadmium oxalate ), suggesting cinchomeronate(2−) could serve a similar role with enhanced efficiency.

Pharmaceuticals : Related heterocyclic carboxylates (e.g., ranitidine derivatives ) demonstrate bioactivity, hinting at possible medicinal applications for cinchomeronate complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.